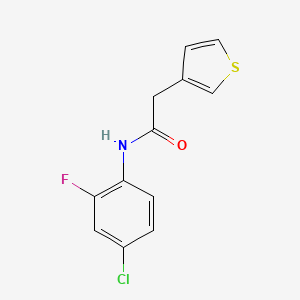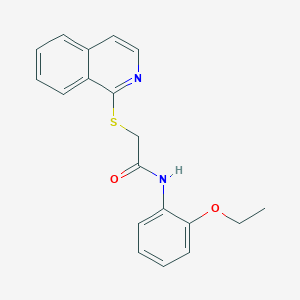![molecular formula C15H13F3N6O2 B15119166 1-(Furan-2-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B15119166.png)
1-(Furan-2-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Furan-2-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is a complex organic compound that features a furan ring, a triazolopyridazine moiety, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Furan-2-carbonyl Intermediate: This can be achieved through the acylation of furan with an appropriate acyl chloride.
Synthesis of the Triazolopyridazine Moiety: This might involve the cyclization of a suitable hydrazine derivative with a nitrile or other precursor.
Coupling Reaction: The final step could involve coupling the furan-2-carbonyl intermediate with the triazolopyridazine moiety using a piperazine linker under specific conditions such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(Furan-2-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazolopyridazine moiety can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the triazolopyridazine moiety could lead to partially or fully reduced derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(Furan-2-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and metabolic stability.
類似化合物との比較
Similar Compounds
- 1-(Furan-2-carbonyl)-4-(pyridazin-3-yl)piperazine
- 1-(Furan-2-carbonyl)-4-(triazol-3-yl)piperazine
- 1-(Furan-2-carbonyl)-4-(trifluoromethyl)piperazine
Uniqueness
1-(Furan-2-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties, such as increasing lipophilicity and metabolic stability.
特性
分子式 |
C15H13F3N6O2 |
|---|---|
分子量 |
366.30 g/mol |
IUPAC名 |
furan-2-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C15H13F3N6O2/c16-15(17,18)14-20-19-11-3-4-12(21-24(11)14)22-5-7-23(8-6-22)13(25)10-2-1-9-26-10/h1-4,9H,5-8H2 |
InChIキー |
QUYBJHLKYPALLL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C(F)(F)F)C=C2)C(=O)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine](/img/structure/B15119092.png)
![2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B15119097.png)
![N-methyl-1,1-dioxo-N-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine](/img/structure/B15119104.png)
![3-(2-fluorophenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}propanamide](/img/structure/B15119113.png)
![ethyl 2-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B15119120.png)

![Tert-butyl 5-carbamimidoyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B15119129.png)
![2-{4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-6-fluoro-1,3-benzoxazole](/img/structure/B15119138.png)
![2-{4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-3-methylquinoxaline](/img/structure/B15119144.png)
![2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15119149.png)
![1-(5-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B15119151.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide](/img/structure/B15119158.png)

![8-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}quinoline](/img/structure/B15119172.png)
